3-Amino-N-(2,5-dimethylphenyl)benzamide chemical structure and properties
3-Amino-N-(2,5-dimethylphenyl)benzamide chemical structure and properties
An In-Depth Technical Guide to 3-Amino-N-(2,5-dimethylphenyl)benzamide for Drug Discovery Professionals
Introduction
Benzamides represent a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Their synthetic tractability and ability to form key hydrogen bond interactions make them privileged structures for targeting a wide array of biological entities. This guide focuses on a specific derivative, 3-Amino-N-(2,5-dimethylphenyl)benzamide, providing a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential biological relevance based on the activities of structurally related analogs. This document is intended to serve as a foundational resource for researchers in drug development and chemical biology interested in leveraging this molecule for novel therapeutic applications.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of any research endeavor. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Structure
The structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide comprises a central benzamide core. The "3-Amino" prefix indicates an amine group at the meta-position of the benzoic acid-derived ring, while the "N-(2,5-dimethylphenyl)" portion describes the substituent on the amide nitrogen—a xylene ring with methyl groups at positions 2 and 5.
Caption: 2D Chemical Structure of 3-Amino-N-(2,5-dimethylphenyl)benzamide.
Chemical Identifiers
The following table summarizes the key identifiers for this compound. While a specific CAS number for the 2,5-dimethyl isomer was not found in the initial search, data for closely related isomers are provided for context.
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-N-(2,5-dimethylphenyl)benzamide | N/A |
| Molecular Formula | C₁₅H₁₆N₂O | [2][3] |
| Molecular Weight | 240.30 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | N/A |
| Related CAS No. | 102630-86-4 (for 2,3-dimethyl isomer) | [2] |
| Related CAS No. | 102630-87-5 (for 2,4-dimethyl isomer) | [3][4] |
Physicochemical Properties
Quantitative properties are crucial for experimental design, including selecting appropriate solvent systems and predicting absorption, distribution, metabolism, and excretion (ADME) characteristics. The table below presents predicted data and experimental values for the closely related 2,4-dimethyl isomer.
| Property | Value (for 2,4-dimethyl isomer) | Unit | Source |
| Melting Point | 145 | °C | [5] |
| Boiling Point | ~360 (Predicted) | °C | [5] |
| LogP (Octanol/Water) | 2.14 - 2.4 | [3][5] | |
| Water Solubility | 5.76e-5 (Predicted) | mol/L | [5] |
| pKa (Basic) | 2.92 (Predicted, most basic) | [5] | |
| pKa (Acidic) | 12.4 (Predicted, most acidic) | [5] |
Synthesis and Characterization
The construction of the amide bond is a fundamental transformation in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid derivative with an amine. Here, we outline a validated, two-step approach starting from 3-nitrobenzoic acid.
Synthetic Workflow
The synthesis proceeds in two key stages:
-
Acid Chloride Formation: 3-Nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activation is necessary because direct amide formation from a carboxylic acid and an amine requires harsh conditions that could be incompatible with other functional groups.
-
Amide Coupling & Reduction: The activated acid chloride is then coupled with 2,5-dimethylaniline in the presence of a base to form the intermediate N-(2,5-dimethylphenyl)-3-nitrobenzamide. The nitro group is subsequently reduced to the target primary amine using a standard catalytic hydrogenation protocol.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles.[6] Researchers should conduct their own risk assessments and optimization.
Part A: Synthesis of N-(2,5-dimethylphenyl)-3-nitrobenzamide
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzoic acid (1.0 eq).
-
Activation: Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Workup 1: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is used directly in the next step.
-
Coupling: Dissolve the crude acid chloride in an anhydrous inert solvent (e.g., dichloromethane, DCM). In a separate flask, dissolve 2,5-dimethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in DCM.
-
Reaction: Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Workup 2: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitro-intermediate. Purify by recrystallization or column chromatography.
Part B: Reduction to 3-Amino-N-(2,5-dimethylphenyl)benzamide
-
Setup: Dissolve the purified N-(2,5-dimethylphenyl)-3-nitrobenzamide from Part A in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% weight).
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, 3-Amino-N-(2,5-dimethylphenyl)benzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
Confirmation of the final structure and purity is essential. Standard spectroscopic methods would be employed:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a broad singlet for the amide N-H, a singlet for the primary amine (-NH₂) protons, and two singlets for the two methyl (-CH₃) groups.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, with characteristic shifts for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the two methyl group carbons.[7][8]
-
FT-IR: Infrared spectroscopy should reveal characteristic absorption bands for the N-H stretches of the primary amine and the amide (~3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (~1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
Potential Applications and Biological Context
-
PARP Inhibition: 3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway.[9][10] PARP inhibitors are a clinically validated class of anti-cancer agents. The structural similarity of the title compound to 3-aminobenzamide makes it a compelling candidate for evaluation as a potential PARP inhibitor.[10]
-
Antimicrobial Activity: Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][11] The specific substitution pattern on both aromatic rings of 3-Amino-N-(2,5-dimethylphenyl)benzamide could confer novel antimicrobial activity.
-
Anti-inflammatory and Analgesic Properties: Benzamide-containing compounds have been explored as anti-inflammatory and analgesic agents.[11][12] The mechanism often involves the inhibition of key enzymes or receptors in inflammatory pathways.
-
Kinetoplastid Parasite Inhibition: N-phenylbenzamide derivatives have been investigated as DNA minor groove binders that target the AT-rich mitochondrial DNA of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[13]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. While a specific material safety data sheet (MSDS) for this exact isomer is not available, data from related benzamides provide guidance.
-
Hazard Identification: Benzamide derivatives are often classified as irritants, particularly to the eyes, skin, and respiratory system.[14][15] Some may be harmful if swallowed or inhaled.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]
-
Skin: Wash off with soap and plenty of water.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[17]
-
Conclusion
3-Amino-N-(2,5-dimethylphenyl)benzamide is a synthetically accessible molecule belonging to the pharmacologically significant benzamide class. Its structure contains key features—a primary aromatic amine and a substituted N-phenyl ring—that suggest potential for biological activity, particularly in areas like oncology, infectious diseases, and inflammation. The detailed synthetic and characterization framework provided in this guide serves as a practical starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.
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